
3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with isoindolinone intermediates under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The molecular formula of 3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride is C13H13N3O3, with a molecular weight of approximately 259.26 g/mol. The compound features a piperidine ring substituted with an isoindolinone moiety, which is critical for its biological activity and interaction with cellular targets.
Cancer Therapeutics
One of the primary applications of this compound is in cancer therapy. As an analog of lenalidomide, it has been studied for its ability to modulate immune responses and inhibit tumor growth. Research indicates that compounds like 3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione can engage the cereblon protein, which is integral in the mechanism of action for several anti-cancer drugs. By recruiting cereblon, these compounds can promote the degradation of specific oncoproteins involved in tumor progression .
PROTAC Development
The compound serves as a crucial building block in the synthesis of PROTACs, which are bifunctional molecules designed to target proteins for ubiquitination and subsequent degradation by the proteasome. This innovative approach has opened new avenues in drug discovery, particularly for targeting "undruggable" proteins that are implicated in various diseases, including cancer and neurodegenerative disorders .
Mechanistic Studies
Studies have also focused on understanding the mechanistic pathways through which this compound exerts its effects. Investigations into its binding affinities and interactions with cellular targets have provided insights into how modifications to the structure can enhance efficacy or selectivity against specific cancer types .
Case Study 1: Efficacy Against Multiple Myeloma
In a study evaluating the effects of lenalidomide analogs, including this compound, researchers observed significant anti-tumor activity against multiple myeloma cell lines. The compound demonstrated enhanced cytotoxicity compared to traditional therapies, suggesting its potential as a novel treatment option .
Case Study 2: PROTACs Targeting Cereblon
Another research initiative investigated the use of this compound in developing PROTACs aimed at cereblon-mediated degradation of specific oncoproteins. The study highlighted the compound's ability to effectively recruit cereblon and initiate targeted protein degradation, providing a promising strategy for treating cancers resistant to conventional therapies .
Mecanismo De Acción
The mechanism of action of 3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Aminopiperidine-2,6-dione hydrochloride
- 2,6-Piperidinedione, 3-[(3-aminophenyl)amino] hydrochloride
Uniqueness
3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specialized applications.
Actividad Biológica
3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride, with the CAS number 2248702-12-5, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as a PROTAC (proteolysis-targeting chimera) linker. This article explores its biological activity, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₆ClN₃O₃ |
Molecular Weight | 309.75 g/mol |
Purity | ≥95% |
CAS Number | 2248702-12-5 |
Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |
This compound acts primarily through the modulation of IKAROS family zinc finger proteins (IKZF). These proteins are crucial for the regulation of immune responses and have been implicated in various hematological malignancies. The compound has been shown to selectively degrade IKZF proteins, particularly IKZF2 and IKZF4, which are involved in the function and stability of regulatory T cells (Tregs) .
Key Findings:
- IKZF Protein Degradation : The compound exhibits degrader activity for IKZF2 at concentrations below 50 µM, indicating its potential as a therapeutic agent in diseases where IKZF2 levels are dysregulated .
- Cancer Treatment : By targeting IKZF proteins, this compound may provide a novel approach to treating cancers that rely on these pathways for growth and survival .
In Vitro Studies
Research has demonstrated that this compound can effectively recruit cereblon, an E3 ubiquitin ligase, facilitating targeted protein degradation. This mechanism is particularly relevant in the development of PROTACs for therapeutic applications .
Case Studies
- Target Engagement Assay : A study utilized a cell-based target engagement assay to evaluate the binding affinity of this compound to cereblon. Results indicated significant engagement with the target protein, supporting its use in PROTAC development .
- Cancer Models : In preclinical models of hematological cancers, the compound's ability to modulate IKZF protein levels resulted in reduced tumor growth and enhanced apoptosis in malignant cells .
Safety Profile
The safety profile of this compound indicates potential hazards such as irritation and toxicity at higher concentrations. Precautionary measures include avoiding inhalation and skin contact .
Q & A
Basic Research Questions
Q. How can researchers characterize the structural identity and purity of 3-(6-(aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride?
- Methodological Answer : Use a combination of X-ray diffraction (XRD) to confirm crystalline structure and NMR spectroscopy (¹H/¹³C) to validate the amine-methyl group and piperidine-dione backbone. Mass spectrometry (MS) can confirm molecular weight (e.g., C₁₄H₁₆ClN₃O₃, MW 309.75 ). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95% for pharmacological studies) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS-based guidelines :
- Use PPE (gloves, lab coat) to avoid skin contact; rinse immediately with water if exposed .
- Store in a cold, dry environment (2–8°C) to prevent decomposition .
- Conduct reactions in fume hoods to mitigate inhalation risks, especially during synthesis steps involving volatile solvents like DMF .
Q. What are the standard synthetic routes for preparing this compound?
- Methodological Answer : A two-step approach is common:
Nitro Intermediate Synthesis : React methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate with 2-aminoglutarimide hydrochloride in DMF at 50°C for 12 hours (33% yield ).
Nitro Reduction : Use 10% Pd/C under H₂ atmosphere in 1,4-dioxane to reduce the nitro group to an amine (18% yield ).
- Key Parameters : Optimize catalyst loading (e.g., 23 wt% Pd/C) and reaction time to improve yields.
Advanced Research Questions
Q. How do polymorphic forms of this compound affect its pharmacological activity, and how can they be controlled during synthesis?
- Methodological Answer : Polymorphs (e.g., Form A vs. Form B) influence solubility and bioavailability. Use differential scanning calorimetry (DSC) to identify thermal transitions (e.g., melting points: 261.3–272.2°C with decomposition ). Control crystallization conditions (e.g., solvent polarity, cooling rate) to isolate therapeutically relevant forms .
Q. What strategies resolve low yields in the nitro reduction step during synthesis?
- Methodological Answer :
- Catalyst Optimization : Replace Pd/C with hydrogenation-compatible catalysts (e.g., PtO₂) to enhance efficiency.
- Solvent Screening : Test alternatives to 1,4-dioxane, such as THF or ethyl acetate, to improve substrate solubility .
- Pressure Adjustment : Perform reactions under higher H₂ pressure (e.g., 50 psi) to accelerate reduction .
Q. How can researchers validate the compound’s cereblon-binding activity for PROTAC design?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) between the compound and cereblon’s CRBN domain.
- Cellular Degradation Assays : Treat multiple myeloma cell lines (e.g., MM1.S) and quantify degradation of IKZF1/3 via Western blot .
Q. How to address contradictions in solubility data across different polymorphic forms?
- Methodological Answer : Conduct equilibrium solubility studies in biorelevant media (e.g., FaSSIF/FeSSIF) at 37°C. Use powder XRD to correlate solubility with crystal lattice energy. For example, amorphous forms may show 3–5× higher solubility than crystalline forms .
Q. What analytical methods are recommended for assessing stability under accelerated storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–3 months. Monitor degradation via HPLC-MS to identify impurities (e.g., hydrolysis of the dione ring) .
- Stability-Indicating Methods : Develop gradient HPLC methods with PDA detection to resolve degradation products .
Q. How to design PROTAC molecules using this compound as a cereblon-recruiting ligand?
- Methodological Answer :
- Linker Optimization : Attach polyethylene glycol (PEG) or alkyl chains (e.g., 2-(2-(2-aminoethoxy)ethoxy)ethyl) to balance hydrophilicity and cell permeability .
- Bifunctional Conjugation : Couple the compound to an E3 ligase binder (e.g., thalidomide analog) via amide or click chemistry. Validate ternary complex formation using AlphaScreen assays .
Q. What in vitro models are suitable for evaluating immunomodulatory effects?
Propiedades
Número CAS |
2248702-12-5 |
---|---|
Fórmula molecular |
C14H15N3O3 |
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
3-[5-(aminomethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C14H15N3O3/c15-6-8-1-2-9-7-17(14(20)10(9)5-8)11-3-4-12(18)16-13(11)19/h1-2,5,11H,3-4,6-7,15H2,(H,16,18,19) |
Clave InChI |
QZCGMGMBHRRQER-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)CN.Cl |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)CN |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.